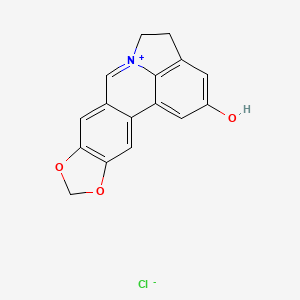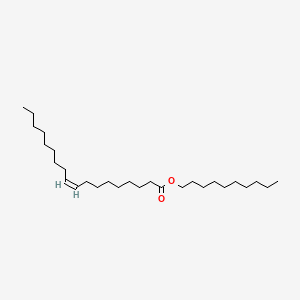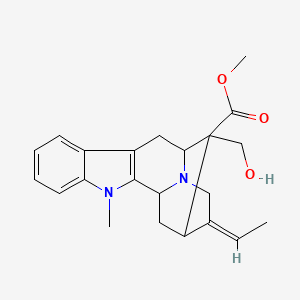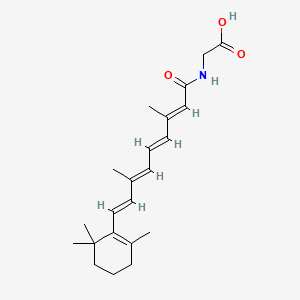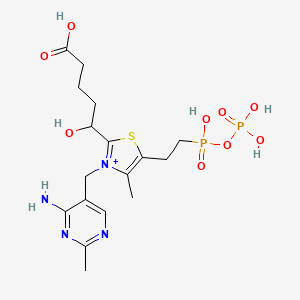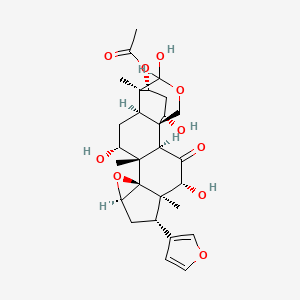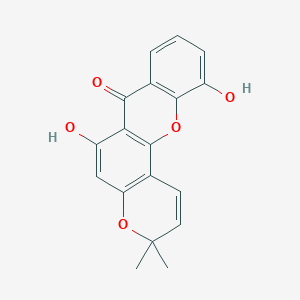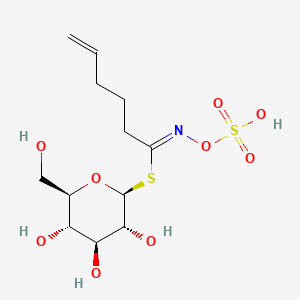
1,3,4,5-Tetracaffeoylquinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-tetracaffeoylquinic acid is a cinnamate ester obtained by the formal condensation of hydroxy groups at positions 1, 3, 4 and 5 of (-)-quinic acid with the carboxy group of four molecules of trans-caffeic acid respectively. It has a role as a plant metabolite. It derives from a trans-caffeic acid and a (-)-quinic acid.
Aplicaciones Científicas De Investigación
Biotransformation and Antioxidant Activity
1,3,4,5-Tetracaffeoylquinic acid undergoes biotransformation by human intestinal flora, leading to products with potential health benefits. For instance, a study by Yang et al. (2013) explored the biotransformation of 4,5-O-dicaffeoylquinic acid methyl ester by human intestinal flora, revealing products with notable inhibitory activity on nitric oxide production and strong DPPH free radical-scavenging activity (Yang et al., 2013).
HIV Reverse Transcriptase Inhibition
A significant application of 1,3,4,5-Tetracaffeoylquinic acid is in the inhibition of HIV reverse transcriptase. Nishizawa et al. (1989) isolated new tetragalloylquinic acids, including 1,3,4,5-tetra-O-galloylquinic acid, demonstrating their effectiveness as HIV reverse transcriptase inhibitors, thus highlighting their potential in anti-AIDS treatments (Nishizawa et al., 1989).
Pharmacological Effects
Chlorogenic Acid (CGA), which includes caffeoylquinic acid isomers like 1,3,4,5-Tetracaffeoylquinic acid, exhibits a range of therapeutic roles such as antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. Naveed et al. (2018) provide a comprehensive review of CGA's biological and pharmacological effects, including its role in modulating lipid metabolism and glucose, which can be beneficial in treating diseases like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antioxidant and Radical Scavenging Properties
1,3,4,5-Tetracaffeoylquinic acid and its isomers have been studied for their radical scavenging properties. Makola et al. (2016) investigated the antioxidant properties of the geometrical isomers of 3,5-diCQA, a compound related to 1,3,4,5-Tetracaffeoylquinic acid, revealing that these isomers are potent radical scavengers, with the trans–trans isomer exhibiting the lowest O−H bond dissociation enthalpy value (Makola et al., 2016).
Propiedades
Número CAS |
158364-86-4 |
|---|---|
Fórmula molecular |
C43H36O18 |
Peso molecular |
840.7 g/mol |
Nombre IUPAC |
(3R,5R)-1,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C43H36O18/c44-27-9-1-23(17-31(27)48)5-13-37(52)58-35-21-43(42(56)57,61-40(55)16-8-26-4-12-30(47)34(51)20-26)22-36(59-38(53)14-6-24-2-10-28(45)32(49)18-24)41(35)60-39(54)15-7-25-3-11-29(46)33(50)19-25/h1-20,35-36,41,44-51H,21-22H2,(H,56,57)/b13-5+,14-6+,15-7+,16-8+/t35-,36-,41?,43?/m1/s1 |
Clave InChI |
VTHDRBWIVRFQKI-ACGCXUJOSA-N |
SMILES isomérico |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C(=O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




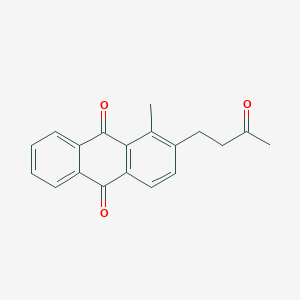
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
